An In-depth Technical Guide to the Physicochemical Properties of (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine
An In-depth Technical Guide to the Physicochemical Properties of (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on the Data
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chiral amine, (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine. As a novel compound, extensive experimental data for this specific molecule is not yet publicly available. Therefore, this guide integrates established theoretical principles, data from structurally analogous compounds, and detailed, field-proven experimental protocols. This approach is designed to empower researchers with the foundational knowledge and practical methodologies required to fully characterize this compound and unlock its potential in medicinal chemistry and drug discovery.
Section 1: Molecular Identity and Structural Characteristics
(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine is a substituted cyclopentylamine derivative with two stereocenters, conferring specific three-dimensional properties that are crucial for its interaction with biological targets.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| CAS Number | 1268522-43-5 | [1] |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.203 g/mol | [1] |
| InChI | InChI=1S/C7H15NO/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 | [1] |
| Canonical SMILES | CN[C@H]1CCOC | [1] |
The presence of a secondary amine and a methoxy group are key structural features that will dictate the compound's physicochemical behavior, including its basicity, hydrogen bonding capacity, and lipophilicity.
Section 2: Predicted Physicochemical Properties and Their Implications in Drug Discovery
The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is profoundly influenced by its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of its efficacy and safety.[2][3][4] While experimental data for (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine is limited, computational models provide valuable initial insights.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
| XLogP3-AA | 0.6 | This value suggests a relatively low lipophilicity, which can be advantageous for solubility but may require optimization for membrane permeability.[5][6] |
| Rotatable Bond Count | 2 | A low number of rotatable bonds is generally favorable for good oral bioavailability, as it reduces conformational flexibility and the associated entropic penalty upon binding to a target.[7] |
| Hydrogen Bond Donors | 1 (the secondary amine) | This parameter is a key component of Lipinski's Rule of Five, with a value of 5 or less being desirable for oral absorption.[7][8][9] |
| Hydrogen Bond Acceptors | 2 (the nitrogen and oxygen atoms) | Also a critical factor in Lipinski's Rule of Five, a value of 10 or less is preferred for orally available drugs.[7][8][9] |
Lipinski's Rule of Five: A Preliminary Assessment
Lipinski's Rule of Five is a widely used guideline in drug discovery to assess the "drug-likeness" of a compound and its potential for oral bioavailability.[5][7][8][9] Let's evaluate (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine against these criteria:
-
Molecular Weight: 129.203 g/mol (< 500 Da) - Pass
-
LogP (XLogP3-AA): 0.6 (< 5) - Pass
-
Hydrogen Bond Donors: 1 (≤ 5) - Pass
-
Hydrogen Bond Acceptors: 2 (≤ 10) - Pass
Based on these computational predictions, (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine exhibits a promising profile for oral bioavailability, making it an attractive scaffold for further investigation in drug development programs.
Section 3: Experimental Characterization Protocols
To move beyond computational predictions, rigorous experimental determination of the key physicochemical properties is essential. The following sections provide detailed, step-by-step methodologies for characterizing the solubility and pKa of (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine.
Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical factor for drug absorption and distribution. Poor solubility can lead to low bioavailability and formulation challenges. The following gravimetric method is a reliable approach for quantifying the solubility of an amine.[10]
Experimental Protocol:
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Preparation of a Saturated Solution:
-
Add an excess amount of (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine to a known volume of purified water in a sealed vial.
-
Equilibrate the solution by agitation in a temperature-controlled water bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
Allow the solution to stand undisturbed to permit any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry vial.
-
Transfer a precise volume of the filtered saturated solution into the pre-weighed vial and record the combined weight.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the residue is achieved.
-
Reweigh the vial containing the dried solute.
-
-
Calculation:
-
The solubility can be calculated using the following formula:
-
Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))
-
-
Caption: Workflow for the gravimetric determination of aqueous solubility.
Determination of pKa
Rationale: The pKa, or acid dissociation constant, is a measure of the basicity of the amine group. It dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and binding to its biological target.[11] Potentiometric titration is a highly accurate and standard method for pKa determination.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine of known concentration (e.g., 0.01 M) in deionized water.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
Place the amine solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
-
Titration Procedure:
-
Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the inflection point of the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Section 4: Spectroscopic Characterization (Predicted)
While experimental spectra for (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine are not available, predictions can be made based on the analysis of its functional groups and comparison with structurally similar compounds, such as N-methylcyclopentanamine.[12][13]
¹H NMR Spectroscopy (Predicted)
-
N-H Proton: A broad singlet is expected, with a chemical shift that is dependent on concentration and solvent.
-
N-CH₃ Protons: A singlet is anticipated around 2.3-2.5 ppm.
-
O-CH₃ Protons: A sharp singlet is expected around 3.2-3.4 ppm.
-
Cyclopentyl Protons: A series of complex multiplets would be observed in the aliphatic region (approximately 1.2-2.2 ppm). The protons on the carbons bearing the amine and methoxy groups (C1 and C3) would likely appear at the downfield end of this range.
¹³C NMR Spectroscopy (Predicted)
-
N-CH₃ Carbon: A signal is expected around 35-40 ppm.
-
O-CH₃ Carbon: A signal is anticipated around 55-60 ppm.
-
C1 (Carbon attached to Nitrogen): A signal is expected in the range of 50-60 ppm.
-
C3 (Carbon attached to Oxygen): A signal is expected in the range of 75-85 ppm.
-
Other Cyclopentyl Carbons: Signals for the remaining methylene carbons of the cyclopentyl ring are expected in the aliphatic region (20-40 ppm).
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (sp³): Strong absorption bands are anticipated just below 3000 cm⁻¹.
-
C-O Stretch: A strong band is expected in the region of 1075-1150 cm⁻¹.
-
N-H Bend: A medium absorption band is expected around 1550-1650 cm⁻¹.
Section 5: Conclusion and Future Directions
(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine presents a promising molecular scaffold for applications in drug discovery, as suggested by its favorable predicted physicochemical properties in the context of Lipinski's Rule of Five. This technical guide provides a solid foundation for researchers by outlining its known molecular characteristics and offering detailed, actionable protocols for the experimental determination of its key properties.
The next critical steps in the characterization of this compound will be the execution of the experimental protocols detailed herein to obtain empirical data for its solubility and pKa. Furthermore, the acquisition of actual NMR and IR spectra will be invaluable for confirming its structure and purity. This comprehensive physicochemical and spectroscopic dataset will be essential for guiding its use in the synthesis of novel bioactive molecules and for understanding its behavior in biological systems.
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